
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- is a complex organic compound with a unique structure that includes a cyclohexenone ring, a hydroxy group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohexenone ring, introduction of the hydroxy group, and attachment of the ethylthio and oxobutyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds with target molecules. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 3-chloro-5,5-dimethyl-2-(1-oxobutyl)-
- 3-Amino-2-butyryl-5-(2-ethylsulfanyl-propyl)-cyclohex-2-enone
Uniqueness
2-Cyclohexen-1-one, 5-(2-(ethylthio)propyl)-3-hydroxy-2-(1-oxobutyl)- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
79419-43-5 |
|---|---|
Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(2-ethylsulfanylpropyl)-2-(1-hydroxybutylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H24O3S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,16H,4-9H2,1-3H3 |
InChI Key |
KHXBDXJQELOYAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C1C(=O)CC(CC1=O)CC(C)SCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B15045017.png)
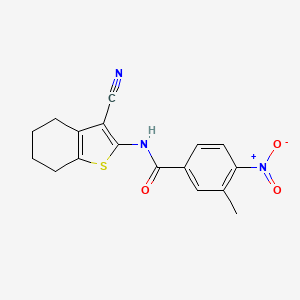
![[2-(3-nitrophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B15045024.png)
![4-{5-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B15045025.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B15045037.png)
![5,5'-carbonylbis[2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B15045040.png)

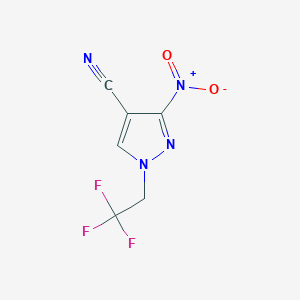
![Phenol, 2-[[(2-methylphenyl)imino]methyl]-4-nitro-](/img/structure/B15045053.png)
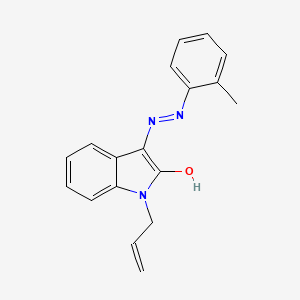
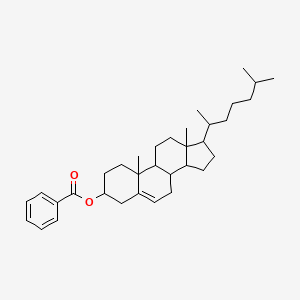
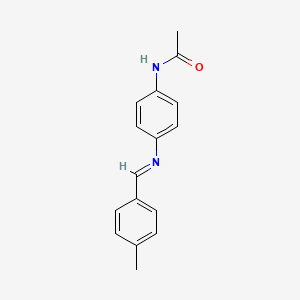
![4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B15045078.png)
